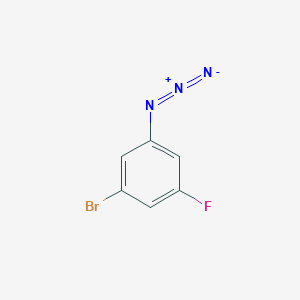![molecular formula C5H12ClNO B13614156 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an aminoethyl group, and a hydroxyl group.
Méthodes De Préparation
The synthesis of 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Aminoethylation: The next step involves the introduction of the aminoethyl group. This can be done through the reaction of the cyclopropane intermediate with an amine under controlled conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the reaction of the aminoethylcyclopropane intermediate with an oxidizing agent.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis to form different products depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases .
Applications De Recherche Scientifique
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors and enzymes, leading to specific biological effects. The cyclopropane ring and hydroxyl group also contribute to its overall activity by influencing its binding affinity and stability .
Comparaison Avec Des Composés Similaires
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride can be compared with other similar compounds, such as:
1-[(1R)-1-aminoethyl]cyclopropan-1-ol: Lacks the hydrochloride group, which may affect its solubility and stability.
1-[(1S)-1-aminoethyl]cyclopropan-1-olhydrochloride: The stereochemistry is different, which can influence its biological activity and interactions.
1-[(1R)-1-aminoethyl]cyclopropan-1-ol acetate: Contains an acetate group instead of a hydrochloride group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C5H12ClNO |
|---|---|
Poids moléculaire |
137.61 g/mol |
Nom IUPAC |
1-[(1R)-1-aminoethyl]cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)5(7)2-3-5;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
Clé InChI |
XYMDCPMLDIWSCJ-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](C1(CC1)O)N.Cl |
SMILES canonique |
CC(C1(CC1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


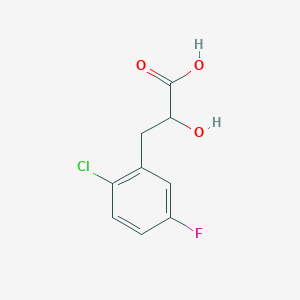
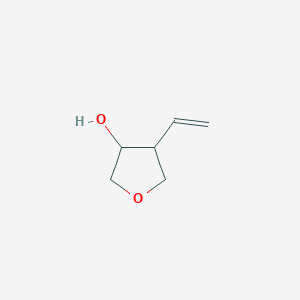
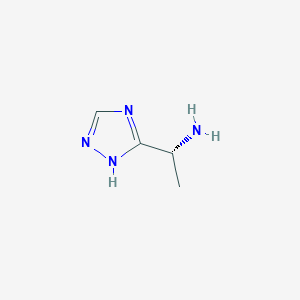

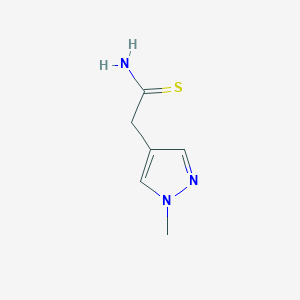
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)
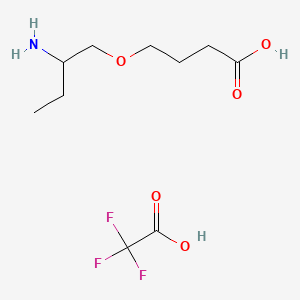
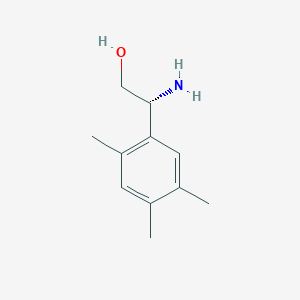


![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/no-structure.png)
